N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
The compound “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a methoxyphenyl group, and a phenoxyacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxadiazole ring. Techniques such as NMR and FT-IR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Occurrence and Fate in Aquatic Environments
Parabens, which share structural similarities to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, are widely used as preservatives in various consumer products. These compounds, due to their frequent use, have been detected in aquatic environments, indicating their persistent nature and continuous introduction into water bodies. Studies suggest that despite wastewater treatments efficiently reducing their concentrations, these compounds remain detectable in effluents and surface waters, necessitating further investigation into their environmental fate and behavior (Haman, Dauchy, Rosin, & Munoz, 2015).
Therapeutic Potential
The structural feature of the 1,3,4-oxadiazole ring, present in compounds like N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, allows for effective binding with different enzymes and receptors in biological systems. This contributes to a range of bioactivities, making such compounds subjects of interest in medicinal chemistry for their potential therapeutic applications. Research highlights the importance of further exploration into 1,3,4-oxadiazole-based derivatives for developing more active and less toxic medicinal agents (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Environmental Impact of Analogous Compounds
The environmental presence and impact of compounds structurally related to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, such as triclosan, have been extensively reviewed. Triclosan, for instance, is known for its broad-spectrum antibacterial properties but has raised concerns due to its persistence in the environment and potential for forming more toxic by-products. This underscores the importance of understanding the environmental behavior of such compounds to mitigate potential risks associated with their widespread use (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Future Directions
properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-14-10-6-5-9-13(14)16-19-20-17(24-16)18-15(21)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMHYSXGHVSLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
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